1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1-(4-Bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential applications in various scientific fields. It features a unique molecular structure that includes bromine, fluorine, and purine derivatives, making it a molecule of significant interest for medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves a multi-step process. Initially, the starting materials such as 4-bromobenzyl chloride and 4-fluoroaniline are subjected to a series of condensation and cyclization reactions. Common reagents in these steps include base catalysts like potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: : In an industrial setting, scale-up synthesis of this compound is achieved through optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: : 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes a variety of chemical reactions. It is susceptible to nucleophilic substitution, oxidative coupling, and reduction reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include sodium hydride (NaH) for deprotonation, palladium catalysts for cross-coupling reactions, and hydrogen gas in the presence of a catalyst for reduction.
Major Products Formed: : The products of these reactions depend on the conditions and reagents used. For instance, nucleophilic substitution with an alkyl halide can introduce new substituents, while reduction can lead to the formation of dehalogenated products.
Scientific Research Applications
1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione finds applications in various research areas:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and for studying reaction mechanisms.
Biology: : Explored for its potential as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is largely influenced by its molecular structure. The compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and fluorine substituents. This binding can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
When compared with similar compounds, such as other purine derivatives, 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding affinity.
Similar Compounds
1-benzyl-3-phenyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
1-(4-chlorobenzyl)-3-(4-methylphenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(14-5-9-16(24)10-6-14)26-30(21(29)25-19)11-13-3-7-15(23)8-4-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZUIVVOXVZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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